1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea
Description
Properties
IUPAC Name |
N-[(6-methyl-1H-indazol-7-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-7-8-12-9-17-20-14(12)13(10)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZCFZMOXJMNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which then undergoes cyclization to form the indazole core
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes, ensuring high purity and yield . The use of advanced techniques such as flash column chromatography and crystallization helps in obtaining the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The indazole core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea features a unique structural configuration that includes:
- Chemical Formula : C13H12N4OS
- Molecular Weight : 256.32 g/mol
- Key Functional Groups : Benzoyl group, thiourea linkage, and an indazole ring.
The presence of the methyl group on the indazole ring significantly influences its reactivity and biological activity, making it a valuable compound for further investigation.
Medicinal Chemistry
One of the most significant applications of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea is in the field of medicinal chemistry. The compound has shown promising pharmacological properties, including:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating significant potency.
| Cell Line | IC50 (µM) | Selectivity for Normal Cells |
|---|---|---|
| A549 | TBD | TBD |
| K562 | 5.15 | 33.2 (HEK-293) |
| PC-3 | TBD | TBD |
| Hep-G2 | TBD | TBD |
The mechanism of action appears to involve apoptosis induction and modulation of cell cycle progression through inhibition of Bcl2 family members and the p53/MDM2 pathway.
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of this compound. Thiourea derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in developing new therapeutic agents for inflammatory diseases.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties as well. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on IC50 values against bacteria require further exploration.
Case Studies and Experimental Findings
Several studies have documented the biological activity of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea:
- Cytotoxicity Studies : In vitro assays have been conducted on multiple cancer cell lines to evaluate the cytotoxic effects and determine IC50 values, supporting its potential as an anticancer agent.
- Mechanistic Studies : Research focusing on the mechanism of action has revealed insights into how the compound interacts with cellular pathways to induce apoptosis and inhibit tumor growth.
- Comparative Studies : The compound has been compared with similar thiourea derivatives to assess its unique properties and advantages in therapeutic applications .
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various enzymes and receptors, modulating their activity . This compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access . Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
1-Benzoyl-3-(4-Fluorophenyl)thiourea (C14H11FN2OS)
- Structural Features : The crystal structure reveals two independent molecules in the asymmetric unit with distinct dihedral angles between the benzoyl and fluorophenyl groups (28.77° and 41.82° in molecule A; 8.46° and 47.78° in molecule B). Intramolecular N–H⋯O hydrogen bonds form S(6) rings, while intermolecular N–H⋯S bonds create R²²(8) dimeric motifs .
- Key Differences : The planar fluorophenyl group facilitates stronger π-π stacking compared to the bulky 6-methylindazole group, which may sterically hinder packing efficiency.
1-Benzoyl-3-(4-Bromophenyl)thiourea and 1-Benzoyl-3-(2-Iodophenyl)thiourea
- Coordination Chemistry: These halogenated analogs form coordination polymers with CuI via S-donor interactions. The halogen atoms (Br, I) enhance Lewis basicity, enabling robust metal-ligand bonding .
Ferrocenyl and Glycosyl Thioureas
1-Benzoyl-3-(4-Ferrocenylphenyl)thiourea (B16)
- Redox Activity : The ferrocene moiety introduces reversible redox behavior, making B16 suitable for electrochemical sensing applications.
- Synthesis : Requires multi-step procedures involving ferrocene functionalization, contrasting with the indazole derivative, which may be synthesized via direct coupling .
Glycosyl Thiourea Derivatives
- Synthesis Efficiency: 1-Benzoyl-3-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranose-2-yl)thiourea was synthesized via a time-consuming route (hydrolysis with K2CO3), whereas newer methods employ glycosyl isothiocyanates for rapid, high-yield production .
- Biological Relevance : Glycosyl groups enhance solubility and bioavailability, whereas the indazole substituent may prioritize solid-state stability or metal-binding applications.
Table 1: Comparative Analysis of Thiourea Derivatives
Biological Activity
1-Benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea is a synthetic compound belonging to the thiourea class, recognized for its potential biological activities. This compound features a unique structural configuration that includes a benzoyl group and a methyl-substituted indazole moiety. The biological relevance of this compound stems from its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 256.32 g/mol
- Key Functional Groups : Benzoyl group, thiourea linkage, and indazole ring.
The presence of the methyl group on the indazole ring is thought to significantly influence its chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea. It has demonstrated cytotoxic effects against various cancer cell lines, with notable findings including:
- IC50 Values : The compound shows IC50 values in the low micromolar range against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . For instance, one related compound exhibited an IC50 of 5.15 µM against the K562 cell line, indicating significant potency .
| Cell Line | IC50 (µM) | Selectivity for Normal Cells |
|---|---|---|
| A549 | TBD | TBD |
| K562 | 5.15 | 33.2 (HEK-293) |
| PC-3 | TBD | TBD |
| Hep-G2 | TBD | TBD |
The mechanism of action appears to involve apoptosis induction and modulation of cell cycle progression, particularly through inhibition of Bcl2 family members and the p53/MDM2 pathway .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Thiourea derivatives are known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, certain derivatives have shown stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Preliminary investigations suggest that 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea exhibits antimicrobial properties, although specific data on its efficacy against various pathogens is still emerging .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an enzyme inhibitor, potentially binding to key enzymes involved in cancer progression and inflammation.
- Binding Affinity : Studies utilizing techniques like isothermal titration calorimetry have shown that it binds effectively to specific biological macromolecules, influencing their activity.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of thiourea derivatives similar to 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea:
- Study on Indazole Derivatives : A series of indazole derivatives were synthesized and tested for their anticancer activity, revealing promising results for compounds with similar structural motifs .
- Comparative Analysis : Research comparing various thiourea derivatives indicated that structural modifications significantly affect biological activity, emphasizing the importance of the methyl substitution in enhancing potency against cancer cells .
Q & A
Q. What advanced analytical techniques quantify trace impurities or degradation products in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
